2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2246646-40-0
VCID: VC11642215
InChI: InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)12-23-17-10-9-15(21)11-16(17)22/h5-11H,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F
Molecular Formula: C19H21BBrFO3
Molecular Weight: 407.1 g/mol

2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2246646-40-0

Cat. No.: VC11642215

Molecular Formula: C19H21BBrFO3

Molecular Weight: 407.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2246646-40-0

Specification

CAS No. 2246646-40-0
Molecular Formula C19H21BBrFO3
Molecular Weight 407.1 g/mol
IUPAC Name 2-[4-[(4-bromo-2-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)12-23-17-10-9-15(21)11-16(17)22/h5-11H,12H2,1-4H3
Standard InChI Key USKCFULOCKQPQP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F

Introduction

Structural and Physicochemical Properties

2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246736-67-2 , alternative CAS: 2246646-40-0) is a boronic ester derivative characterized by a dioxaborolane core flanked by a substituted phenyl group. The molecular formula is C₁₉H₂₁BBrFO₃, with a molecular weight of 407.08 g/mol . Key structural elements include:

  • A 1,3,2-dioxaborolane ring system with four methyl groups at positions 4,4,5,5.

  • A 4-((4-bromo-2-fluorophenoxy)methyl)phenyl substituent attached to the boron atom.

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white solid
Purity (NMR)≥97.0%
StorageRoom temperature
Molecular FormulaC₁₉H₂₁BBrFO₃
Molecular Weight407.08 g/mol

The compound’s 1H NMR spectrum and LCMS data confirm its structural integrity, with signals consistent with the aromatic protons of the phenoxy group and methylene bridges .

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step process involving:

  • Formation of the dioxaborolane core: Reaction of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.

  • Introduction of the phenoxy substituent: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the 4-bromo-2-fluorophenoxy group to the phenylboronic ester .

Representative Procedure

A modified protocol from VulcanChem involves:

  • Step 1: Pd-catalyzed coupling of 4-bromo-2-fluorophenol with a benzyl halide precursor.

  • Step 2: Boronation using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd₂(dba)₃ and XPhos .

Table 2: Reaction Conditions for Key Steps

StepReagents/CatalystsSolventTemperatureYield
1Pd(OAc)₂, XPhos, B₂Pin₂Dioxane110°C76%
2KOAc, N₂ atmosphereDMFRT89%

Optimization studies highlight the critical role of ligand choice (e.g., XPhos over PPh₃) in enhancing cross-coupling efficiency .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic acid surrogate in cross-coupling reactions, enabling the formation of biaryl structures. For example, it reacts with aryl halides (e.g., 2,4-dibromopyridine) in the presence of Pd catalysts to yield substituted biphenyl derivatives .

Research Findings and Future Directions

Recent Advances

  • Pharmaceutical intermediates: The compound has been utilized to synthesize kinase inhibitors and antimicrobial agents.

  • Material science: Its derivatives show potential in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

Challenges and Opportunities

  • Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis remains unexplored.

  • Toxicity: Limited data exist on its environmental impact, necessitating further ecotoxicological studies .

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